

# Application Note: Scalable Synthesis of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

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## Compound of Interest

Compound Name: 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

Cat. No.: B7972677

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## Introduction & Retrosynthetic Analysis

The target molecule features a sterically congested 1,2,3-trisubstituted benzene ring. The presence of the 2-nitro group provides strong electron-withdrawing effects, increasing the acidity of the adjacent phenol but also introducing steric hindrance that impacts nucleophilic substitution and hydrolysis rates.

## Retrosynthetic Logic

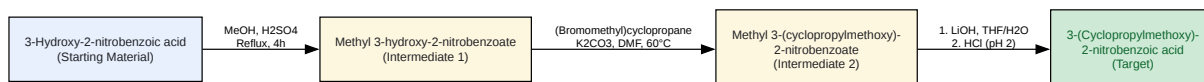
Direct alkylation of 3-hydroxy-2-nitrobenzoic acid often results in competitive alkylation at the carboxylic acid, yielding mixtures of ether-acids and ether-esters. To guarantee Process Control and Quality, this protocol employs a methyl ester intermediate.

Pathway:

- Esterification: Protection of the carboxylic acid.
- Williamson Ether Synthesis: Regioselective -alkylation using (bromomethyl)cyclopropane.

- Saponification: Controlled hydrolysis to yield the free acid.

## Reaction Scheme (DOT Visualization)



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Caption: Three-step synthetic pathway ensuring regioselective alkylation of the 3-hydroxyl group.[1]

## Safety Assessment (Critical)

Hazard Class	Specific Risk	Mitigation Strategy
Nitro Compounds	Potential for energetic decomposition at high temperatures.	Do not heat reaction mass above 100°C. Ensure no dry distillation of residues.
Alkyl Halides	(Bromomethyl)cyclopropane is an alkylating agent and potential lachrymator.	Handle in a certified fume hood. Double-glove (Nitrile) recommended.
Strong Acids/Bases	H <sub>2</sub> SO <sub>4</sub> and LiOH are corrosive.	Add acids/bases slowly to control exotherms. Wear face shield during workup.

## Materials & Equipment

### Reagents

- Precursor: 3-Hydroxy-2-nitrobenzoic acid (Commercial grade, >97% purity) [1].
- Alkylating Agent: (Bromomethyl)cyclopropane (CAS 7051-34-5).
- Solvents: Methanol (anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Tetrahydrofuran (THF), Ethyl Acetate, Hexanes.

- Auxiliaries: Potassium Carbonate ( $K_2CO_3$ , anhydrous, granular), Lithium Hydroxide ( $LiOH \cdot H_2O$ ), Hydrochloric Acid (12M and 1M).

## Equipment

- Three-neck round-bottom flasks (250 mL, 500 mL).
- Reflux condenser with nitrogen inlet.
- Magnetic stirrer with temperature feedback control (e.g., IKA C-MAG).
- Rotary evaporator with vacuum pump (<10 mbar).

## Step-by-Step Protocol

### Step 1: Preparation of Methyl 3-hydroxy-2-nitrobenzoate

Rationale: Esterification prevents side-reactions at the carboxylic acid site during alkylation.

- Setup: Charge a 500 mL round-bottom flask with 3-hydroxy-2-nitrobenzoic acid (18.3 g, 100 mmol) and Methanol (180 mL).
- Catalyst Addition: Cool the solution to 0°C. Dropwise add concentrated Sulfuric Acid ( $H_2SO_4$ , 5.0 mL) over 10 minutes.
- Reaction: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (50% EtOAc/Hexane).
- Workup:
  - Concentrate methanol to ~30 mL under reduced pressure.
  - Pour residue into ice-water (400 mL).
  - Extract with Ethyl Acetate (3 x 100 mL).
  - Wash combined organics with sat.  $NaHCO_3$  (to remove unreacted acid) and Brine.
  - Dry over  $Na_2SO_4$ , filter, and concentrate.[2]

- Output: Yellow solid (Intermediate 1). Expected Yield: 90–95%.<sup>[3]</sup>

## Step 2: Alkylation (Williamson Ether Synthesis)

Rationale: Use of DMF and  $K_2CO_3$  facilitates the  $S_N2$  attack of the phenoxide on the primary alkyl halide. The 2-nitro group enhances phenol acidity, aiding deprotonation.

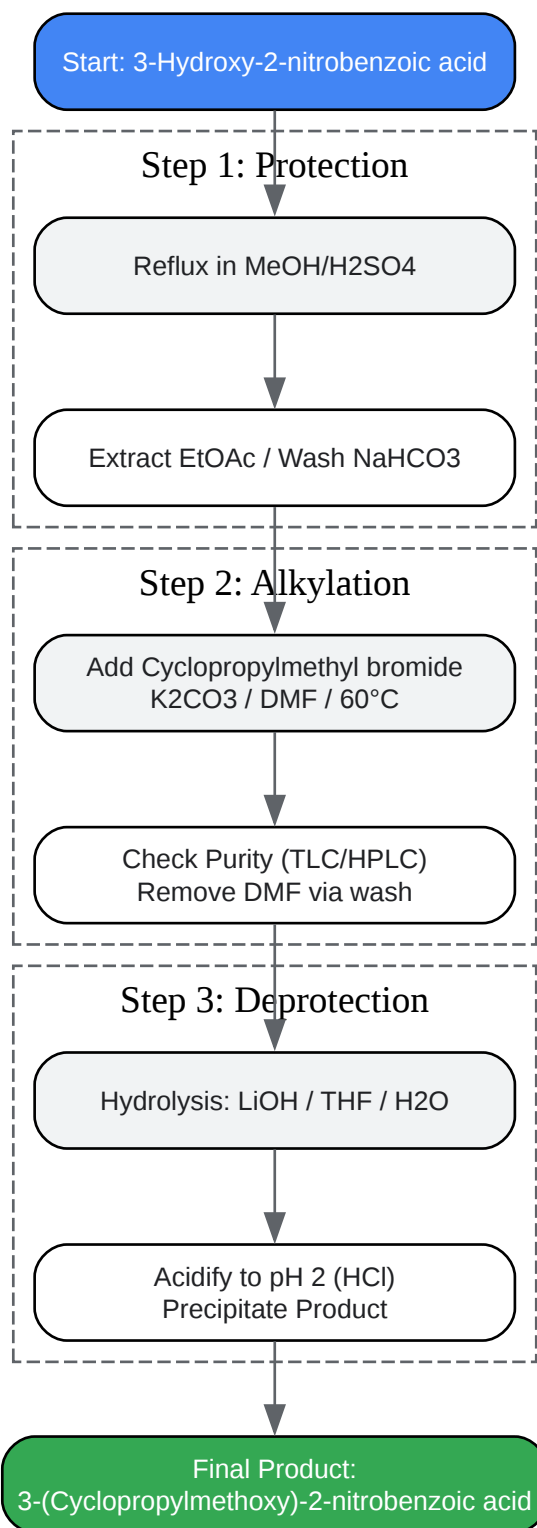
- Solvation: Dissolve Intermediate 1 (19.7 g, 100 mmol) in anhydrous DMF (100 mL) in a 250 mL flask under Nitrogen.
- Base Addition: Add Potassium Carbonate ( $K_2CO_3$ , 27.6 g, 200 mmol, 2.0 eq). Stir for 15 minutes at room temperature. The color typically deepens to orange/red (phenoxide formation).
- Alkylation: Add (Bromomethyl)cyclopropane (14.8 g, 110 mmol, 1.1 eq) via syringe.
- Heating: Heat the mixture to 60°C for 4–6 hours.
  - Process Control: Do not exceed 80°C to prevent degradation of the nitro group or cyclopropyl ring opening.
- Workup:
  - Cool to room temperature.<sup>[3]</sup> Pour into Water (500 mL).
  - Extract with Ethyl Acetate (3 x 150 mL). Note: DMF is water-soluble, but multiple washes are required to remove traces.
  - Wash organics with Water (2 x 100 mL) and Brine (1 x 100 mL).
  - Dry ( $Na_2SO_4$ ) and concentrate to a crude oil/solid.
- Purification: Recrystallize from minimal hot Methanol or use Flash Chromatography (10-20% EtOAc in Hexanes) if high purity is required immediately.
- Output: Pale yellow solid (Intermediate 2). Expected Yield: 85–90%.

## Step 3: Saponification to Target Acid

Rationale: LiOH is preferred over NaOH for hindered esters due to slightly better solubility in THF mixtures, though NaOH is a viable alternative.

- Dissolution: Dissolve Intermediate 2 (25.1 g, 100 mmol theoretical) in THF (150 mL) and Water (50 mL).
- Hydrolysis: Add Lithium Hydroxide monohydrate (8.4 g, 200 mmol, 2.0 eq).
- Reaction: Stir at Room Temperature for 12 hours. If conversion is slow (checked by TLC), heat to 40°C.
  - Mechanism Note: The 2-nitro group provides steric bulk, potentially slowing hydrolysis compared to unsubstituted benzoates.
- Isolation:
  - Evaporate THF under reduced pressure.
  - Dilute the aqueous residue with Water (100 mL).
  - Critical Step: Acidify dropwise with 1M HCl to pH 2.0 while stirring vigorously. The product will precipitate.[4]
- Filtration: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45°C.
- Final Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[3]

## Process Workflow & Logic



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Caption: Operational workflow emphasizing critical isolation points (pH adjustment, solvent removal).

## Analytical Validation

To validate the synthesis, compare the isolated product against these expected spectral parameters.

Technique	Parameter	Expected Signal / Observation
HPLC	Purity	>98% (Area %)
<sup>1</sup> H NMR	Cyclopropyl	0.3–0.7 ppm (Multiplets, 4H, ring protons)
<sup>1</sup> H NMR	Methylene	3.9–4.0 ppm (Doublet, 2H, -OCH <sub>2</sub> -)
<sup>1</sup> H NMR	Aromatic	7.2–7.8 ppm (Multiplets, 3H, 1,2,3-subst. pattern)
<sup>1</sup> H NMR	Acid	13.0+ ppm (Broad singlet, COOH)
MS (ESI)	Mass	= 236.06 (Calculated MW: 237.21)

## Troubleshooting Guide

- Issue: Low Yield in Step 2.
  - Cause: Incomplete deprotonation or moisture in DMF.
  - Fix: Ensure K<sub>2</sub>CO<sub>3</sub> is anhydrous (grind before use) and DMF is dry. Increase temperature to 70°C cautiously.
- Issue: Product is an Oil in Step 3.
  - Cause: Impurities preventing crystallization or residual THF.

- Fix: Ensure all THF is removed before acidification. If oil forms upon acidification, extract with EtOAc, dry, and triturate with Hexanes to induce solidification.
- Issue: Incomplete Hydrolysis.
  - Cause: Steric hindrance from the 2-nitro group.
  - Fix: Switch to NaOH (stronger nucleophile) and reflux in Methanol/Water instead of THF/Water at RT.

## References

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